[2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine
Description
[2-(2-Fluorophenyl)ethyl]-Hydrazine is a fluorinated aromatic hydrazine derivative with the molecular formula C₈H₁₁FN₂ (base compound). Its sulfate salt (CAS 20942-45-4) has demonstrated antifertility effects in preclinical studies, where subcutaneous administration in mice during preimplantation (days 1–6 of gestation) significantly disrupted pregnancy . The compound’s structure combines a 2-fluorophenyl group with an ethyl-hydrazine moiety, which influences its physicochemical and biological properties.
Properties
IUPAC Name |
2-(2-fluorophenyl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGQVGWZVYGGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186303 | |
| Record name | Hydrazine, (2-fluorophenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32607-85-5 | |
| Record name | (2-Fluorophenethyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032607855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, (2-fluorophenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-FLUOROPHENETHYL)HYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8MJG8P8KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine typically involves the reaction of 2-fluorophenylacetic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the hydrazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine can undergo oxidation reactions to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine:
Antimicrobial Agents: this compound derivatives have shown potential as antimicrobial agents.
Cancer Research: The compound is being investigated for its potential anticancer properties.
Industry:
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenyl ring enhances its binding affinity, while the hydrazine group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
Structural Analogues: Positional Isomers and Substituent Variations
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Fluorine Position : The 2-fluoro isomer ([2-(2-Fluorophenyl)ethyl]-hydrazine) exhibits unique biological activity compared to the 4-fluoro analogue. Fluorine’s electron-withdrawing effect at the ortho position may enhance steric hindrance or alter receptor binding .
- Biological Activity: Phenethylhydrazine derivatives lacking fluorine (e.g., Phenelzine) are known monoamine oxidase inhibitors (MAOIs) used in depression treatment, highlighting how fluorine substitution redirects activity toward antifertility effects .
Key Observations:
- Hydrazine Reactivity: The ethyl-hydrazine moiety is commonly introduced via hydrazinolysis of ethyl esters (e.g., ), a method applicable to fluorinated analogues.
- Fluorine Stability : Fluorinated aromatic rings are stable under standard hydrazine reaction conditions, enabling efficient synthesis .
Antifertility vs. Neuroactive Effects :
- [2-(2-Fluorophenyl)ethyl]-hydrazine’s antifertility mechanism may involve hormonal disruption or implantation interference, distinct from MAO inhibition seen in non-fluorinated phenethylhydrazines .
- Toxicity Considerations : Hydrazine derivatives generally exhibit hepatotoxicity, but fluorination may mitigate this by altering metabolic pathways .
Comparative Bioactivity :
- Pyridazinone-hydrazides () demonstrate antioxidant and receptor-binding properties, illustrating structural versatility in fluorinated hydrazines.
Biological Activity
[2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine, a compound characterized by its unique hydrazine group attached to an ethyl chain and a fluorinated phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula and structural features suggest a promising avenue for research in pharmacology, particularly concerning its interactions with biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFN
- Structure :
The presence of the fluorine atom is significant as it enhances both the biological activity and chemical reactivity of the compound, making it a candidate for various pharmacological studies.
Antidepressant Potential
One of the primary areas of investigation for this compound is its potential as an antidepressant . Research indicates that this compound may interact with the serotonin system in a manner similar to that of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). The rationale behind this hypothesis lies in its structural similarity to fluoxetine, suggesting that it might increase serotonin levels, thereby influencing mood regulation. However, detailed studies are required to elucidate its mechanism of action and efficacy in treating depression .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of hydrazines, including this compound, exhibit antimicrobial properties. The compound has shown activity against various microorganisms, although specific data on its effectiveness against multidrug-resistant strains remain limited. Further investigations into its antimicrobial spectrum could provide insights into its potential applications in treating infections .
Synthesis and Reactivity
The synthesis of this compound typically involves several key steps:
- Formation of Hydrazone : The initial step involves the reaction of appropriate aldehydes or ketones with hydrazine derivatives.
- Fluorination : The introduction of the fluorine atom can be achieved through various fluorination techniques, enhancing the compound's reactivity.
- Purification : The crude product is purified using methods such as column chromatography.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Hydrazone Formation | Aldehyde/Ketone + Hydrazine | Reflux in ethanol |
| 2 | Fluorination | Fluorinating Agent | Controlled environment |
| 3 | Purification | Silica Gel Column Chromatography | Elution with solvent mixture |
Case Studies and Research Findings
Research findings on this compound are still emerging. Notable studies include:
- Antidepressant-like Effects : A study comparing the effects of various hydrazine derivatives on behavioral models for depression demonstrated that compounds structurally related to this compound exhibited significant antidepressant-like effects in rodent models .
- Antimicrobial Evaluation : A recent evaluation of hydrazine derivatives showed that certain compounds displayed promising antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases .
Comparison with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluorophenylhydrazine | CHFN | Simple structure; primarily used as a reagent. |
| 3-Fluorophenethylhydrazine | CHFN | Longer alkyl chain; different biological activities. |
| 4-Fluorophenylhydrazine | CHFN | Similar properties but different substitution pattern. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
